REACTION_CXSMILES
|
[C:1]([CH2:6][C:7]([O:9][CH2:10][CH3:11])=[O:8])(=[O:5])[CH:2]([CH3:4])[CH3:3].CO[CH:14](OC)[N:15]([CH3:17])[CH3:16]>>[CH2:10]([O:9][C:7](=[O:8])[C:6](=[CH:14][N:15]([CH3:17])[CH3:16])[C:1](=[O:5])[CH:2]([CH3:4])[CH3:3])[CH3:11]
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Name
|
|
Quantity
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0.42 mL
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Type
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reactant
|
Smiles
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C(C(C)C)(=O)CC(=O)OCC
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Name
|
|
Quantity
|
5 mL
|
Type
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reactant
|
Smiles
|
COC(N(C)C)OC
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
|
was heated
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Type
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TEMPERATURE
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Details
|
to reflux for 16 hours
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Duration
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16 h
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Type
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TEMPERATURE
|
Details
|
cooled
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Type
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CUSTOM
|
Details
|
The volatiles were removed in vacuo
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Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(C(C(C(C)C)=O)=CN(C)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.6 g | |
YIELD: CALCULATEDPERCENTYIELD | 50% |
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |